Ethyl 3-iodo-2-oxo-2H-pyran-5-carboxylate
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Overview
Description
Ethyl 3-iodo-2-oxo-2H-pyran-5-carboxylate is a chemical compound with the molecular formula C8H7IO4. It belongs to the class of pyran derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an iodine atom at the 3-position, an oxo group at the 2-position, and an ethyl ester group at the 5-position of the pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-iodo-2-oxo-2H-pyran-5-carboxylate typically involves the iodination of a pyran derivative. One common method is the reaction of ethyl 2-oxo-2H-pyran-5-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and catalysts like palladium on carbon.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Major Products Formed
Substitution: Formation of ethyl 3-amino-2-oxo-2H-pyran-5-carboxylate or ethyl 3-thio-2-oxo-2H-pyran-5-carboxylate.
Reduction: Formation of ethyl 3-iodo-2-hydroxy-2H-pyran-5-carboxylate.
Oxidation: Formation of ethyl 3-iodo-2,2-dioxo-2H-pyran-5-carboxylate.
Scientific Research Applications
Ethyl 3-iodo-2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-iodo-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. The iodine atom and the oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact molecular pathways involved depend on the specific biological or chemical context.
Comparison with Similar Compounds
Ethyl 3-iodo-2-oxo-2H-pyran-5-carboxylate can be compared with other pyran derivatives, such as:
Ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate: Similar structure but with a bromine atom instead of iodine. It has different reactivity and biological properties.
Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate: Contains a chlorine atom, leading to variations in chemical behavior and applications.
Ethyl 3-fluoro-2-oxo-2H-pyran-5-carboxylate: The presence of a fluorine atom imparts unique properties, such as increased stability and different biological activity.
Properties
IUPAC Name |
ethyl 5-iodo-6-oxopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO4/c1-2-12-7(10)5-3-6(9)8(11)13-4-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEAGROBWNRAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=O)C(=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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